molecular formula C20H24FN3O4S2 B2430595 N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898425-86-0

N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2430595
CAS No.: 898425-86-0
M. Wt: 453.55
InChI Key: UVGHGLGEUGWEHU-UHFFFAOYSA-N
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Description

N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O4S2 and its molecular weight is 453.55. The purity is usually 95%.
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Biological Activity

N1-(2-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorobenzyl group
  • Thiophenes
  • Piperidine moiety
  • Oxalamide functional group

The molecular formula is C19H22FN3O3SC_{19}H_{22}FN_3O_3S, with a molecular weight of approximately 393.45 g/mol.

Research indicates that compounds similar to this compound may modulate various biological pathways, particularly through interactions with ion channels and receptors involved in pain perception and inflammatory responses. The compound's structure suggests it could act on the TRPM8 (transient receptor potential melastatin 8) ion channel, which plays a crucial role in sensory signaling.

1. Antinociceptive Effects

Studies have shown that related compounds exhibit significant antinociceptive properties, suggesting potential applications in pain management. The modulation of TRPM8 channels may contribute to these effects by influencing sensory pathways involved in pain perception.

2. Anti-inflammatory Activity

The presence of the thiophene ring is often associated with anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various biological models, indicating that this compound may possess similar properties.

Case Study: TRPM8 Modulation

A study investigated the effects of this compound on TRPM8 channels. The findings indicated that the compound effectively inhibited TRPM8 activity, leading to reduced pain responses in animal models. This modulation suggests its potential as a therapeutic agent for conditions involving chronic pain.

Compound NameMechanism of ActionNotable Effects
This compoundTRPM8 inhibitionReduced pain response
Similar Compound ATRPM8 modulationAnti-inflammatory effects
Similar Compound BIon channel interactionAnalgesic properties

3. Anticancer Activity

Preliminary studies suggest that structural analogs may exhibit anticancer properties. The introduction of sulfur-containing groups has been linked to enhanced biological activity against certain cancer cell lines, warranting further investigation into the anticancer potential of this compound.

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S2/c21-17-8-2-1-6-15(17)14-23-20(26)19(25)22-11-10-16-7-3-4-12-24(16)30(27,28)18-9-5-13-29-18/h1-2,5-6,8-9,13,16H,3-4,7,10-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGHGLGEUGWEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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